Cas no 2228700-54-5 (1-(5-methoxypyridin-2-yl)methyl-N-methylcyclopropan-1-amine)

1-(5-methoxypyridin-2-yl)methyl-N-methylcyclopropan-1-amine 化学的及び物理的性質
名前と識別子
-
- 1-(5-methoxypyridin-2-yl)methyl-N-methylcyclopropan-1-amine
- 2228700-54-5
- 1-[(5-methoxypyridin-2-yl)methyl]-N-methylcyclopropan-1-amine
- EN300-1813464
-
- インチ: 1S/C11H16N2O/c1-12-11(5-6-11)7-9-3-4-10(14-2)8-13-9/h3-4,8,12H,5-7H2,1-2H3
- InChIKey: BRZBKZUDCNEOCC-UHFFFAOYSA-N
- ほほえんだ: O(C)C1=CN=C(C=C1)CC1(CC1)NC
計算された属性
- せいみつぶんしりょう: 192.126263138g/mol
- どういたいしつりょう: 192.126263138g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 14
- 回転可能化学結合数: 4
- 複雑さ: 192
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.1
- トポロジー分子極性表面積: 34.2Ų
1-(5-methoxypyridin-2-yl)methyl-N-methylcyclopropan-1-amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1813464-5.0g |
1-[(5-methoxypyridin-2-yl)methyl]-N-methylcyclopropan-1-amine |
2228700-54-5 | 5g |
$4102.0 | 2023-06-03 | ||
Enamine | EN300-1813464-1.0g |
1-[(5-methoxypyridin-2-yl)methyl]-N-methylcyclopropan-1-amine |
2228700-54-5 | 1g |
$1414.0 | 2023-06-03 | ||
Enamine | EN300-1813464-1g |
1-[(5-methoxypyridin-2-yl)methyl]-N-methylcyclopropan-1-amine |
2228700-54-5 | 1g |
$1414.0 | 2023-09-19 | ||
Enamine | EN300-1813464-10g |
1-[(5-methoxypyridin-2-yl)methyl]-N-methylcyclopropan-1-amine |
2228700-54-5 | 10g |
$6082.0 | 2023-09-19 | ||
Enamine | EN300-1813464-10.0g |
1-[(5-methoxypyridin-2-yl)methyl]-N-methylcyclopropan-1-amine |
2228700-54-5 | 10g |
$6082.0 | 2023-06-03 | ||
Enamine | EN300-1813464-0.05g |
1-[(5-methoxypyridin-2-yl)methyl]-N-methylcyclopropan-1-amine |
2228700-54-5 | 0.05g |
$1188.0 | 2023-09-19 | ||
Enamine | EN300-1813464-0.1g |
1-[(5-methoxypyridin-2-yl)methyl]-N-methylcyclopropan-1-amine |
2228700-54-5 | 0.1g |
$1244.0 | 2023-09-19 | ||
Enamine | EN300-1813464-5g |
1-[(5-methoxypyridin-2-yl)methyl]-N-methylcyclopropan-1-amine |
2228700-54-5 | 5g |
$4102.0 | 2023-09-19 | ||
Enamine | EN300-1813464-2.5g |
1-[(5-methoxypyridin-2-yl)methyl]-N-methylcyclopropan-1-amine |
2228700-54-5 | 2.5g |
$2771.0 | 2023-09-19 | ||
Enamine | EN300-1813464-0.25g |
1-[(5-methoxypyridin-2-yl)methyl]-N-methylcyclopropan-1-amine |
2228700-54-5 | 0.25g |
$1300.0 | 2023-09-19 |
1-(5-methoxypyridin-2-yl)methyl-N-methylcyclopropan-1-amine 関連文献
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2. Characterization of DcsC, a PLP-independent racemase involved in the biosynthesis of d-cycloserine†David Dietrich,Marco J. van Belkum,John C. Vederas Org. Biomol. Chem., 2012,10, 2248-2254
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Jing-fu Liu,Qian Liu,Gui-bin Jiang Chem. Commun., 2011,47, 1613-1615
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Wolfgang G. Zeier,Hong Zhu,Zachary M. Gibbs,Gerbrand Ceder,Wolfgang Tremel,G. Jeffrey Snyder J. Mater. Chem. C, 2014,2, 10189-10194
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Abril C. Castro,Thomas Johnson,Jesus M. Ugalde,Yan-bo Wu,José M. Mercero,Thomas Heine,Kelling J. Donald Phys. Chem. Chem. Phys., 2012,14, 14764-14768
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Kun Dou,Fabiao Yu,Yuxia Liu,Lingxin Chen,Ziping Cao,Tao Chen,Yulin Li Chem. Sci., 2017,8, 7851-7861
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Jinlong Zhang,Lu Zhu,Kang Shen,Huameng Yang,Xiao-Chun Hang,Gaoxi Jiang Chem. Sci., 2019,10, 1070-1074
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9. Beyond the ridge pattern: multi-informative analysis of latent fingermarks by MALDImass spectrometryS. Francese,R. Bradshaw,L. S. Ferguson,R. Wolstenholme,M. R. Clench,S. Bleay Analyst, 2013,138, 4215-4228
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Georgia E. Williams,Gabriele Kociok-Köhn,Simon E. Lewis Org. Biomol. Chem., 2021,19, 2502-2511
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1-(5-methoxypyridin-2-yl)methyl-N-methylcyclopropan-1-amineに関する追加情報
Professional Introduction to Compound with CAS No. 2228700-54-5 and Product Name: 1-(5-methoxypyridin-2-yl)methyl-N-methylcyclopropan-1-amine
Compound with the CAS number 2228700-54-5 and the product name 1-(5-methoxypyridin-2-yl)methyl-N-methylcyclopropan-1-amine represents a significant advancement in the field of chemical and biomedical research. This compound, characterized by its unique structural and functional properties, has garnered considerable attention due to its potential applications in pharmaceutical development and drug discovery. The molecular structure of this compound incorporates a 5-methoxypyridine moiety linked to a methyl-N-methylcyclopropan-1-amine backbone, which suggests a multifaceted interaction with biological targets. Such structural features are often exploited to design molecules with enhanced binding affinity and selectivity, making them promising candidates for further investigation.
The 5-methoxypyridine ring is a well-known pharmacophore in medicinal chemistry, frequently employed in the development of drugs targeting various therapeutic areas, including oncology, neurology, and infectious diseases. Its ability to engage with biological receptors through hydrogen bonding and hydrophobic interactions makes it a valuable component in drug design. In contrast, the methyl-N-methylcyclopropan-1-amine moiety introduces rigidity to the molecule, which can improve pharmacokinetic properties such as solubility and metabolic stability. This combination of structural elements in 1-(5-methoxypyridin-2-yl)methyl-N-methylcyclopropan-1-amine positions it as a versatile scaffold for exploring novel therapeutic interventions.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding modes and interactions of such compounds with high precision. Studies utilizing these techniques have highlighted the potential of 1-(5-methoxypyridin-2-yl)methyl-N-methylcyclopropan-1-amine as an inhibitor of key enzymes involved in inflammatory pathways. The 5-methoxypyridine moiety has been shown to interact with specific residues in the active site of enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are central to the production of pro-inflammatory mediators. By modulating these interactions, the compound may offer a new approach to managing inflammatory diseases without the side effects associated with traditional nonsteroidal anti-inflammatory drugs (NSAIDs).
In addition to its potential role in anti-inflammatory therapies, 1-(5-methoxypyridin-2-yl)methyl-N-methylcyclopropan-1-amine has been explored for its antimicrobial properties. Preliminary studies have demonstrated that this compound exhibits activity against a range of Gram-positive and Gram-negative bacteria, as well as certain fungal species. The methyl-N-methylcyclopropan-1-amine backbone is thought to disrupt bacterial cell wall synthesis or interfere with essential metabolic pathways, leading to cell death. This finding is particularly relevant in the context of rising antibiotic resistance, where novel antimicrobial agents are urgently needed.
The synthesis of 1-(5-methoxypyridin-2-yl)methyl-N-methylcyclopropan-1-amine involves multi-step organic reactions that require precise control over reaction conditions and reagent selection. Advanced synthetic methodologies, such as transition metal-catalyzed cross-coupling reactions and asymmetric hydrogenation, have been employed to construct the complex framework of this molecule efficiently. These techniques not only improve yield but also allow for the introduction of functional groups at specific positions within the molecule, optimizing its biological activity. The synthetic route also emphasizes sustainability by minimizing waste generation and utilizing environmentally benign solvents.
From a regulatory perspective, compounds like 1-(5-methoxypyridin-2-yl)methyl-N-methylcyclopropan-1-amine must undergo rigorous testing to ensure safety and efficacy before they can be considered for clinical use. Preclinical studies involving cell culture assays and animal models are essential for evaluating their pharmacological profile. These studies provide critical data on dosage response, toxicity profiles, and potential side effects, which are used to inform clinical trial design. The integration of high-throughput screening technologies has accelerated this process by allowing rapid assessment of thousands of compounds for their biological activity.
The development of 1-(5-methoxypyridin-2-yl)methyl-N-methylcyclopropan-1-amine aligns with broader trends in pharmaceutical innovation aimed at addressing unmet medical needs through targeted molecular intervention. The compound's unique combination of structural features makes it an attractive candidate for further exploration in drug discovery programs focused on inflammation, infection, and potentially other diseases where modulation of pyridine-based signaling pathways is relevant. As research progresses, additional derivatives may be synthesized to enhance potency or selectivity while maintaining favorable pharmacokinetic properties.
In conclusion, 2228700 54 5 CAS number compound represents a promising area of investigation within chemical biomedicine. Its structural composition, 5 methoxypyridine,and functional versatility position it as a valuable tool for developing novel therapeutic agents. Continued research into its mechanisms of action, methyl N methyl cyclopropan 1 amine,and synthetic optimization will further elucidate its potential applications in human health care solutions.
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